molecular formula C16H15ClO3 B5790912 ethyl 4-[(4-chlorophenoxy)methyl]benzoate CAS No. 56442-34-3

ethyl 4-[(4-chlorophenoxy)methyl]benzoate

Cat. No.: B5790912
CAS No.: 56442-34-3
M. Wt: 290.74 g/mol
InChI Key: WIWRBXDBDKCADO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate is an organic compound with the molecular formula C16H15ClO3. It is characterized by the presence of a benzoate ester linked to a chlorophenoxy group via a methylene bridge. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-[(4-chlorophenoxy)methyl]benzoate can be synthesized through a multi-step reaction process. One common method involves the esterification of 4-[(4-chlorophenoxy)methyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: 4-[(4-chlorophenoxy)methyl]benzoic acid.

    Reduction: 4-[(4-chlorophenoxy)methyl]benzyl alcohol.

    Substitution: 4-[(4-aminophenoxy)methyl]benzoate.

Scientific Research Applications

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenoxy group can mimic natural ligands, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of enzymatic activity, affecting various cellular processes.

Comparison with Similar Compounds

Ethyl 4-[(4-chlorophenoxy)methyl]benzoate can be compared with similar compounds such as:

    Ethyl 4-[(4-bromophenoxy)methyl]benzoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    Ethyl 4-[(4-methylphenoxy)methyl]benzoate: Contains a methyl group instead of chlorine, resulting in altered chemical properties and applications.

    Ethyl 4-[(4-nitrophenoxy)methyl]benzoate: The presence of a nitro group significantly changes the compound’s electronic properties and reactivity.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of the benzoate ester framework.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-3-12(4-6-13)11-20-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWRBXDBDKCADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-34-3
Record name ETHYL 4-((4-CHLOROPHENOXY)METHYL)BENZOATE
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